Cas no 17545-07-2 (1,6,6-trimethyl-1H,2H,6H,7H,8H,9H,10H,11H-phenanthro1,2-bfuran-10,11-dione)

17545-07-2 structure
상품 이름:1,6,6-trimethyl-1H,2H,6H,7H,8H,9H,10H,11H-phenanthro1,2-bfuran-10,11-dione
1,6,6-trimethyl-1H,2H,6H,7H,8H,9H,10H,11H-phenanthro1,2-bfuran-10,11-dione 화학적 및 물리적 성질
이름 및 식별자
-
- (+/-)-chryptotanshinone
- (+/-)-cryptotanshinone
- 1,6,6-trimethyl-1,2,6,7,8,9-hexahydro-phenanthro[1,2-b]furan-10,11-dione
- 1,6,6-trimethyl-1,2,6,7,8,9-hexahydro-phenanthro[1,2-b]furan-10,11-quinone
- crypotanshinone
- Cryptotanshinone
- (-)-1,2,6,7,8,9,10,11-Octahydro-1,6,6-trimethylphenanthro[1,2-b]furan-10,11-dione
- 1,2,6,7,8,9-Hexahydro-1,6,6-trimethylphenanthro[1,2-b]furan-10,11-dione
- 1,6,6-trimethyl-1H,2H,6H,7H,8H,9H,10H,11H-phenanthro1,2-bfuran-10,11-dione
- InChI=1/C19H20O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10H,4-5,8-9H2,1-3H3
- Cryptotanshinon;Tanshinone c
- DTXSID001347166
- CS-0358058
- UPCMLD-DP042
- 6,6,14-trimethyl-12-oxatetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,7,9,11(15)-tetraene-16,17-dione
- GVKKJJOMQCNPGB-UHFFFAOYSA-
- CHEMBL1518673
- HMS3655P20
- NCGC00095755-01
- MLS006011840
- SCHEMBL4126834
- NSC686518
- FT-0603171
- NCGC00095755-03
- UPCMLD-DP042:001
- GVKKJJOMQCNPGB-UHFFFAOYSA-N
- 1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
- (-)-Cryptotanshinone
- 4733-35-1
- 17545-07-2
- SMR004703500
- 1,6,6-trimethyl-1H,2H,6H,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-10,11-dione
- 1,6,6-trimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione
- NS00011871
- 1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione-, (R)-
- AKOS005612965
- Cryototanshinone
- SY068754
- EN300-18388658
- VS-02288
- Neuro_000424
- 1,6,6-trimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g]benzofuran-10,11-dione
- BBL010026
- Cryptanshinone
- STK801405
- AN-956/21205001
- AO-088/21192003
-
- 인치: InChI=1S/C19H20O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10H,4-5,8-9H2,1-3H3
- InChIKey: GVKKJJOMQCNPGB-UHFFFAOYSA-N
- 미소: CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
계산된 속성
- 정밀분자량: 296.141
- 동위원소 질량: 296.141
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 22
- 회전 가능한 화학 키 수량: 0
- 복잡도: 571
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 43.4Ų
- 소수점 매개변수 계산 참조값(XlogP): 3.8
1,6,6-trimethyl-1H,2H,6H,7H,8H,9H,10H,11H-phenanthro1,2-bfuran-10,11-dione 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18388658-0.05g |
1,6,6-trimethyl-1H,2H,6H,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-10,11-dione |
17545-07-2 | 0.05g |
$2755.0 | 2023-09-19 |
1,6,6-trimethyl-1H,2H,6H,7H,8H,9H,10H,11H-phenanthro1,2-bfuran-10,11-dione 관련 문헌
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Pei Liu,Shi Xu,Min Zhang,Wen Wen Wang,Yan Fang Zhang,Kanwal Rehman,Hua Naranmandura,Zhe Chen Metallomics 2013 5 871
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Zhen-jie Liu,Zhi-long Shi,Can Tu,Hai-zhu Zhang,Dan Gao,Chun-yu Li,Qin He,Rui-sheng Li,Yu-ming Guo,Ming Niu,Cong-en Zhang,Yong-shen Ren,Han-shen Zhen,Jia-bo Wang,Xiao-he Xiao RSC Adv. 2017 7 5331
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Jiao Kong,Ya-Qiu Long RSC Med. Chem. 2022 13 246
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A. C. Baillie,R. H. Thomson J. Chem. Soc. C 1968 48
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5. Screening target components from Radix salviae miltiorrhiae using an EGFR/CMC-online-HPLC/MS methodSheng-Li Han,Tao Zhang,Jing Huang,Zhi-Gang Hu,Si-Cen Wang Anal. Methods 2012 4 1078
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